molecular formula C11H8F3N5S B11063175 4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline

4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline

Cat. No.: B11063175
M. Wt: 299.28 g/mol
InChI Key: YWXKCUOLURHZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline: is a mouthful, but its structure holds promise. This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which combine two pharmaceutically active moieties: the triazole and thiadiazine rings. These hybrid structures offer diverse pharmacological activities and are essential in drug design and development .

Preparation Methods

Synthetic Routes::

Industrial Production::
  • While industrial-scale production details are scarce, research laboratories explore efficient routes for large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline: participates in various reactions, including oxidation, reduction, and substitution.

  • Common reagents include strong acids, bases, and transition metal catalysts.
Major Products::
  • Oxidation may lead to the formation of sulfoxides or sulfones.
  • Reduction can yield the corresponding aniline derivatives.
  • Substitution reactions may introduce various functional groups.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a versatile building block for novel molecules.

    Biology: Investigating its interactions with biomolecules.

    Medicine: Potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: Synthesis of specialized materials.

Mechanism of Action

  • The precise mechanism remains an active area of research.
  • Molecular targets and pathways involve specific interactions with cellular components.

Comparison with Similar Compounds

    4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline: stands out due to its unique fusion of triazole and thiadiazine rings.

  • Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines .

Properties

Molecular Formula

C11H8F3N5S

Molecular Weight

299.28 g/mol

IUPAC Name

4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline

InChI

InChI=1S/C11H8F3N5S/c12-11(13,14)9-16-17-10-19(9)18-8(5-20-10)6-1-3-7(15)4-2-6/h1-4H,5,15H2

InChI Key

YWXKCUOLURHZPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)N

Origin of Product

United States

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